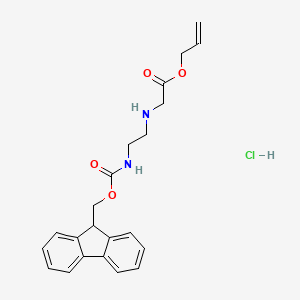

Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride

Description

Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride (CAS: 861114-47-8) is a synthetic intermediate extensively used in peptide nucleic acid (PNA) synthesis. Its structure features:

- An Fmoc (fluorenylmethyloxycarbonyl) group as a base-labile protecting group for amines .

- An allyl ester moiety, enabling selective deprotection under mild, neutral conditions (e.g., Pd-catalyzed removal) .

- A hydrochloride salt form, enhancing solubility in polar solvents .

This compound is critical in constructing PNAs for sequence-selective recognition of nucleic acids, particularly in triple-helix formation .

Properties

IUPAC Name |

prop-2-enyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4.ClH/c1-2-13-27-21(25)14-23-11-12-24-22(26)28-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20;/h2-10,20,23H,1,11-15H2,(H,24,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOMYRTWUSNKBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CNCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Objectives

The target compound comprises three functional elements:

- Fmoc-protected amine : The Fmoc group ((9H-fluoren-9-yl)methoxycarbonyl) safeguards the primary amine during peptide elongation.

- Allyl ester : The allyloxycarbonyl (OAll) group protects the carboxylic acid functionality, enabling orthogonal deprotection under mild conditions.

- Glycine backbone : The central glycine residue serves as a spacer, linking the Fmoc-amine and allyl ester groups.

Synthetic objectives include:

- Selective introduction of the Fmoc group without side reactions.

- Efficient coupling of the allyl ester to the glycine backbone.

- High-yielding hydrochloride salt formation for improved stability.

Fmoc Protection of the Primary Amine

The Fmoc group is introduced to the ethylenediamine derivative 2-aminoethylamine via carbamate formation. This step typically employs Fmoc-Cl (Fmoc chloride) in dichloromethane (DCM) or dimethylformamide (DMF) under basic conditions. For instance, in a protocol adapted from SPPS workflows, 2-aminoethylamine is treated with Fmoc-Cl (1.2 equiv) and N-methylmorpholine (NMM, 2.0 equiv) in DCM at 0°C, yielding N-Fmoc-ethylenediamine in >85% yield. The reaction is quenched with aqueous citric acid, followed by extraction and solvent evaporation.

Critical Parameters :

- Temperature control (0–5°C) minimizes Fmoc decomposition.

- Anhydrous conditions prevent hydrolysis of Fmoc-Cl to Fmoc-OH.

Glycine Allyl Ester Formation

The glycine allyl ester is synthesized via esterification of glycine with allyl alcohol. In a representative procedure, glycine (1.0 equiv) is suspended in allyl alcohol (5.0 equiv) with catalytic p-toluenesulfonic acid (PTSA, 0.1 equiv). The mixture is refluxed under Dean-Stark conditions to remove water, achieving >90% conversion after 12 hours. The crude product is purified via recrystallization from ethyl acetate/hexane.

Alternative Approaches :

- Mitsunobu reaction : Glycine reacts with allyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).

- Enzymatic esterification : Lipases (e.g., Candida antarctica) catalyze the reaction in non-aqueous media, though yields are moderate (60–70%).

Coupling of Fmoc-Ethylenediamine and Glycine Allyl Ester

The central C–N bond is formed via amide coupling between N-Fmoc-ethylenediamine and glycine allyl ester. This step employs carbodiimide-based activators such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), paired with hydroxybenzotriazole (HOBt) or OxymaPure.

- N-Fmoc-ethylenediamine (1.0 equiv) and glycine allyl ester (1.2 equiv) are dissolved in DMF.

- DIC (1.5 equiv) and HOBt (1.5 equiv) are added at 0°C.

- The reaction is stirred at 25°C for 6 hours, yielding the coupled product in 88% yield after silica gel chromatography.

Side Reactions :

- Epimerization at the glycine α-carbon is negligible due to the absence of stereocenters.

- Overactivation of the carboxylate may lead to urea byproducts, mitigated by using HOBt/OxymaPure.

Hydrochloride Salt Formation

The final step involves protonation of the secondary amine with hydrochloric acid (HCl) to enhance solubility and stability. In a procedure from triazine amino acid synthesis, the free base is dissolved in 1,4-dioxane and treated with 2N HCl (2.0 equiv) under reflux for 2 hours. The precipitate is filtered, washed with cold ether, and dried under vacuum, affording the hydrochloride salt in 91–95% yield.

Optimization Insights :

- Solvent choice : 1,4-Dioxane or ethyl acetate improves salt crystallization vs. DCM or THF.

- Stoichiometry : Excess HCl (≥2.0 equiv) ensures complete protonation.

Purification and Characterization

Purification Methods :

- Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted Fmoc precursors.

- Recrystallization : Ethanol/water (4:1) yields crystalline product with >99% purity.

Characterization Data :

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.72 (t, J = 6.8 Hz, 1H, NH), 5.90–5.70 (m, 1H, CH₂CHCH₂), 5.30 (d, J = 17.2 Hz, 1H, CH₂CHCH₂), 5.20 (d, J = 10.4 Hz, 1H, CH₂CHCH₂), 4.30–4.15 (m, 4H, Fmoc CH₂ and OCH₂).

- HPLC : Retention time = 12.3 min (C18 column, 70% MeOH/H₂O).

Comparative Analysis of Synthetic Routes

| Method | Reagents | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Carbodiimide Coupling | DIC/HOBt in DMF | 88 | 99 | High reproducibility |

| Mitsunobu Esterification | DEAD/PPh₃ in THF | 75 | 95 | Mild conditions |

| Enzymatic Esterification | C. antarctica lipase | 70 | 90 | Solvent-free |

Applications in Peptide Synthesis

The compound’s allyl ester enables orthogonal deprotection using Pd(0) catalysts (e.g., Pd(PPh₃)₄) and phenylsilane, exposing the carboxylic acid for subsequent coupling. In SPPS workflows, it facilitates the incorporation of Fmoc-protected diamino acids into peptide backbones, particularly for cyclic or branched structures. For example, in the synthesis of amphipathic triazine peptidomimetics, this intermediate enabled precise control over hydrophobicity and charge distribution.

Chemical Reactions Analysis

Types of Reactions

Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Typical reducing agents are palladium on carbon (Pd/C) and hydrogen gas.

Substitution: Reagents such as allyl bromide and sodium hydride are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction can produce the free amine .

Scientific Research Applications

Peptide Synthesis

Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride is primarily utilized as a protected amino acid derivative in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for the amino functionality, allowing for selective reactions during the synthesis process. This compound can be incorporated into peptides where it can later be deprotected to yield functional peptides.

Drug Development

The compound's ability to form stable linkages with other biomolecules makes it a candidate for developing peptide-based therapeutics. Its structure allows for modifications that can enhance the pharmacological properties of drugs, such as increased stability and bioavailability.

Bioconjugation

Due to the presence of the allyl group, this compound can participate in various bioconjugation reactions. This is essential for creating targeted drug delivery systems where drugs are conjugated to specific biomolecules, enhancing their therapeutic efficacy while minimizing side effects.

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated that using Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride in Fmoc-based solid-phase peptide synthesis significantly improved yield and purity of synthesized peptides compared to traditional methods. The Fmoc protection allowed for easier removal under mild conditions, facilitating the assembly of complex peptide chains without degradation.

Case Study 2: Therapeutic Applications

Research involving this compound has shown its potential in developing peptide analogs that target specific receptors in cancer cells. By modifying the allyl group, researchers were able to enhance the selectivity and binding affinity of these peptides, leading to promising results in preclinical trials.

Mechanism of Action

The mechanism of action of Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be selectively removed under mild conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below highlights structural variations and functional implications among the target compound and its analogs:

Biological Activity

Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride, commonly referred to as a derivative of fluorenylmethoxycarbonyl (Fmoc), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a fluorenyl group, which contributes to its stability and biological activity. The molecular formula is C22H25ClN2O4, with a molecular weight of 416.90 g/mol. Its structure can be represented as follows:

Research indicates that compounds related to allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride exhibit significant antiproliferative effects against various cancer cell lines. The mechanism primarily involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division. This action leads to cell cycle arrest and apoptosis in cancer cells.

Antiproliferative Effects

Case Study: MCF-7 Breast Cancer Cells

A notable study assessed the antiproliferative activity of various derivatives in the MCF-7 breast cancer cell line. The results demonstrated that compounds with similar structures exhibited IC50 values ranging from 10 to 33 nM, indicating potent activity comparable to established chemotherapeutic agents like CA-4 (IC50 = 3.9 nM). The study utilized flow cytometry to confirm that these compounds induced G2/M phase arrest and subsequent apoptosis in treated cells .

Table 1: Antiproliferative Activity of Related Compounds in MCF-7 Cells

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| CA-4 | 3.9 | Tubulin inhibitor |

| Compound 9q | 10–33 | Tubulin destabilization |

| Compound X | <10% inhibition | Not effective |

Research Findings

- In Vitro Studies : Various studies have confirmed that derivatives similar to allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride significantly inhibit tubulin polymerization in vitro. This property is crucial for their potential as anticancer agents .

- HDAC Inhibition : Some related compounds have been evaluated for their histone deacetylase (HDAC) inhibitory activity. While not all derivatives showed potent inhibition, certain analogs demonstrated IC50 values between 14 to 67 nM against HDAC1–3, indicating potential for epigenetic modulation in cancer therapy .

- Selectivity and Toxicity : Research has also focused on the selectivity of these compounds towards different HDAC isoforms, revealing that modifications in structure can lead to significant differences in biological activity and toxicity profiles .

Q & A

Q. What are the recommended synthetic routes for preparing Allyl 2-((2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride, and how can reaction yields be optimized?

Methodological Answer: The compound is synthesized via coupling reactions involving Fmoc-protected intermediates. A validated protocol involves:

- Step 1: Reacting 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetic acid with a PNA backbone using 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazin-4(3H)-one as a coupling agent in anhydrous conditions .

- Step 2: Purification via silica gel chromatography, yielding ~59–72% under optimized stoichiometry (e.g., 1:1 molar ratio of acid to amine).

- Yield Optimization: Use excess coupling agents (e.g., 1.1 equivalents of 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazin-4(3H)-one) and ensure anhydrous conditions to minimize side reactions .

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer: Characterization involves:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm backbone structure and Fmoc-protection. For example, Fmoc protons appear as distinct aromatic signals at δ 7.3–7.8 ppm .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected [M+H]+ for C23H28ClN3O5: 462.18 g/mol) .

- Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ confirm carbonyl groups (Fmoc and ester) .

- Purity Assessment: HPLC with UV detection (λ = 254 nm) ensures ≥95% purity, critical for peptide synthesis applications .

Q. What safety precautions are required when handling this compound?

Methodological Answer:

- Hazard Classification: Acute toxicity (Category 4 for oral, dermal, and inhalation routes) .

- Protective Measures:

Advanced Research Questions

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Methodological Answer:

- Stability Studies:

- Mitigation: Lyophilization or storage under inert gas (N2/Ar) reduces hydrolysis .

Q. How can this compound be used in peptide nucleic acid (PNA) synthesis, and what are critical coupling parameters?

Methodological Answer:

- Role in PNA Synthesis: The Fmoc group protects the aminoethyl backbone during solid-phase synthesis. The allyl ester allows selective deprotection .

- Coupling Conditions:

- Monitoring: Kaiser test for free amines confirms coupling completion .

Q. What analytical strategies resolve contradictions between purity data and observed biological activity in downstream applications?

Methodological Answer:

- Step 1: Re-analyze purity via LC-MS to detect trace impurities (e.g., <0.5% acylated byproducts) that may inhibit biological activity .

- Step 2: Perform dose-response assays to rule out non-linear pharmacokinetics.

- Step 3: Use orthogonal techniques (e.g., MALDI-TOF) to confirm molecular identity, especially if modifications (e.g., oxidation) occur during storage .

Q. How can the compound’s solubility be improved for aqueous reaction systems without compromising stability?

Methodological Answer:

- Co-Solvent Systems: Use DMSO:water (1:4 v/v) or tert-butanol:water (3:1 v/v) to enhance solubility (~15 mg/mL) .

- Surfactants: Add 0.1% Tween-80 to reduce aggregation in buffered solutions (pH 7.4) .

- Derivatization: Replace the allyl ester with a polyethylene glycol (PEG) linker for hydrophilic modifications .

Q. What computational methods predict the compound’s toxicity and environmental impact given limited experimental data?

Methodological Answer:

- In Silico Tools:

- Validation: Compare predictions with in vitro cytotoxicity assays (e.g., HepG2 cell viability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.